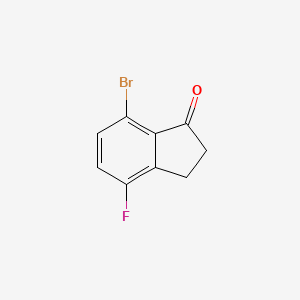

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-4-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVSTGKLEISXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701199 | |

| Record name | 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881189-73-7 | |

| Record name | 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881189-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one basic properties

An In-Depth Technical Guide to 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Introduction and Overview

This compound, also commonly referred to as 7-Bromo-4-fluoro-1-indanone, is a halogenated ketone derivative built upon the indanone framework.[1] With the CAS Number 881189-73-7, this compound serves as a critical and versatile building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[2][3] Its strategic placement of bromine and fluorine atoms, combined with the reactive ketone functionality, makes it a valuable intermediate for constructing complex molecular architectures.

The indanone core is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting activities ranging from diuretic and anti-Parkinson's to antidepressant effects.[4] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, enabling further molecular diversification. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of 7-Bromo-4-fluoro-1-indanone are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 881189-73-7 | [1][2][5][6] |

| Molecular Formula | C₉H₆BrFO | [2][5] |

| Molecular Weight | 229.05 g/mol | [5] |

| Appearance | Solid, white to brown powder or crystal | |

| Melting Point | 135-137 °C | |

| SMILES | Fc1ccc(Br)c2C(=O)CCc12 | |

| InChIKey | AIVSTGKLEISXKC-UHFFFAOYSA-N |

Spectroscopic Data Analysis

While specific experimental spectra are not publicly cataloged, the structure of 7-Bromo-4-fluoro-1-indanone allows for reliable prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| FT-IR | C=O Stretch | ~1710-1725 cm⁻¹ | Characteristic strong absorption for a conjugated ketone.[7] |

| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | Typical for sp² C-H bonds in the aromatic ring. | |

| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | For the two methylene (-CH₂-) groups in the five-membered ring. | |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | Two protons on the aromatic ring, likely appearing as doublets due to coupling. |

| Aliphatic Protons (α to C=O) | δ 2.9 - 3.2 ppm (triplet) | Methylene group adjacent to the carbonyl, deshielded. | |

| Aliphatic Protons (β to C=O) | δ 2.6 - 2.9 ppm (triplet) | Methylene group adjacent to the aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon | δ > 190 ppm | Typical for a ketone carbonyl carbon. |

| Aromatic Carbons | δ 110 - 165 ppm | Six distinct signals, including carbons bonded to F and Br which will show characteristic splitting and shifts. | |

| Aliphatic Carbons | δ 25 - 40 ppm | Two signals for the two methylene carbons. | |

| Mass Spec. | Molecular Ion Peak | m/z 228 & 230 | Characteristic isotopic pattern (M⁺ and M+2 peaks in ~1:1 ratio) confirming the presence of one bromine atom.[7] The monoisotopic mass is predicted to be 227.9586 Da.[8] |

Synthesis and Purification

The synthesis of 7-Bromo-4-fluoro-1-indanone is typically achieved through the electrophilic bromination of its precursor, 4-fluoro-2,3-dihydro-1H-inden-1-one. The choice of a Lewis acid catalyst is critical for activating the bromine molecule to facilitate substitution onto the electron-rich aromatic ring.

Synthetic Workflow

The logical pathway begins with a suitable precursor, which is then subjected to regioselective bromination.

Caption: Synthetic pathway to 7-Bromo-4-fluoro-1-indanone.

Detailed Experimental Protocol: Synthesis of 7-Bromo-4-fluoro-1-indanone

This protocol is adapted from established procedures for the bromination of related indanone scaffolds.[9]

Materials and Reagents:

-

4-Fluoro-2,3-dihydro-1H-inden-1-one

-

Aluminum chloride (AlCl₃), anhydrous

-

Bromine (Br₂)

-

Dichloroethane (DCE), anhydrous

-

Hydrochloric acid (1N HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) and anhydrous dichloroethane (approx. 10 mL per gram of starting material).

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting slurry for 15-20 minutes at 0 °C.

-

Bromination: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloroethane. Add this solution dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature at 0-5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and 1N HCl. Stir vigorously for 20-30 minutes until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Workup: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to yield the pure 7-Bromo-4-fluoro-1-indanone as a solid.[9]

Reactivity and Applications in Drug Discovery

The utility of 7-Bromo-4-fluoro-1-indanone stems from its three primary reactive sites: the ketone, the bromine atom, and the aromatic ring. This trifecta of functionality allows for orthogonal chemical modifications, making it a powerful scaffold for building libraries of drug candidates.

-

Ketone Moiety: The carbonyl group can be readily reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized. It is also susceptible to nucleophilic additions (e.g., Grignard or organolithium reagents) to introduce new carbon substituents.

-

Bromo Substituent: The C-Br bond is the most versatile site for modification, primarily via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular complexity.

-

Aromatic Ring: The fluorine atom and the deactivating indanone system make further electrophilic substitution challenging but not impossible under harsh conditions. Nucleophilic aromatic substitution (SₙAr) of the fluorine is also a potential, albeit difficult, transformation.

Caption: Key reactivity pathways for molecular diversification.

Its role as a pharmaceutical intermediate is significant. The indanone core is central to the structure of drugs like Rasagiline (an anti-Parkinson's agent), and related scaffolds are explored for treating metabolic diseases and central nervous system disorders.[4][9]

Safety and Handling

7-Bromo-4-fluoro-1-indanone is classified as hazardous and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects. |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[11] Avoid release to the environment.[2]

Conclusion

This compound is a high-value chemical intermediate with significant potential for drug discovery and materials science. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an attractive starting point for synthesizing novel compounds. By understanding its synthesis, handling requirements, and chemical behavior, researchers can effectively leverage this building block to advance their scientific programs.

References

- 1. This compound | 881189-73-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound,(CAS# 881189-73-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. rndmate.com [rndmate.com]

- 7. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 8. PubChemLite - this compound (C9H6BrFO) [pubchemlite.lcsb.uni.lu]

- 9. 4-broMo-7-fluoro-2,3-dihydroinden-1-one CAS#: 1003048-72-3 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS Number: 881189-73-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a key building block in contemporary organic synthesis, particularly in the development of novel therapeutics. This document details its chemical and physical properties, provides an in-depth analysis of its synthesis via intramolecular Friedel-Crafts acylation, and explores its reactivity and significant applications in medicinal chemistry, with a focus on its role as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide is intended to be an essential resource for researchers and professionals in the fields of chemical synthesis and drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Indanone Scaffold

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is a privileged motif in medicinal chemistry. Its rigid structure and synthetic accessibility make it an attractive scaffold for the design of a wide array of biologically active molecules. The strategic incorporation of various functional groups onto the indanone core allows for the fine-tuning of a compound's pharmacological properties. This compound, with its bromine and fluorine substituents, is a particularly valuable derivative, offering multiple avenues for synthetic diversification and serving as a crucial intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in a laboratory setting.

Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 881189-73-7 | [1] |

| Molecular Formula | C₉H₆BrFO | [1] |

| Molecular Weight | 229.05 g/mol | [1] |

| Appearance | White to light brown solid | [1] |

| Melting Point | 135-137 °C | [1] |

| Assay | ≥97% | [1] |

| InChI Key | AIVSTGKLEISXKC-UHFFFAOYSA-N | [1] |

| SMILES | Fc1ccc(Br)c2C(=O)CCc12 | [1] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It is also considered harmful to aquatic life with long-lasting effects.[1]

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H412: Harmful to aquatic life with long lasting effects

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Mechanistic Approach

The most common and industrially scalable method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the five-membered ring of the indanone system.

The Precursor: 3-(3-Bromo-6-fluorophenyl)propanoic Acid

Intramolecular Friedel-Crafts Acylation: Mechanism and Protocol

The core of the synthesis is the cyclization of 3-(3-bromo-6-fluorophenyl)propanoic acid to form the indanone ring. This reaction is an example of an electrophilic aromatic substitution.

Mechanism:

The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). The acid protonates the carboxylic acid group, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the new carbon-carbon bond and the closure of the five-membered ring. Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the final indanone product.

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Step-by-Step Experimental Protocol:

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation to form indanones. Researchers should optimize conditions for their specific setup.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-bromo-6-fluorophenyl)propanoic acid.

-

Reaction: Add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure a stirrable mixture.

-

Heating: Heat the reaction mixture with stirring to a temperature between 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of three key reactive sites: the ketone, the bromine atom, and the aromatic ring activated by the fluorine atom.

References

An In-depth Technical Guide to 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry. The indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds, and this particular derivative serves as a versatile building block for the synthesis of novel therapeutic agents. This document delves into the nuanced aspects of its molecular structure, experimental protocols for its synthesis and characterization, and its reactivity profile. By offering field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of the Indanone Scaffold

The 1-indanone framework, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a privileged scaffold in pharmaceutical sciences. Its rigid conformation and amenability to functionalization at various positions have made it a cornerstone in the design of molecules targeting a wide array of biological pathways. Notably, indanone derivatives have demonstrated efficacy as potent agents in the treatment of neurodegenerative diseases, cancers, and inflammatory conditions.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indanone core can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This compound (CAS No. 881189-73-7) emerges as a particularly valuable intermediate, offering multiple reaction sites for diversification and the generation of compound libraries for drug screening.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the fusion of a bromofluoro-substituted benzene ring with a five-membered cyclopentanone ring. The precise placement of the bromine atom at the 7-position and the fluorine atom at the 4-position profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity and potential interactions with biological targets.

| Property | Value | Reference |

| CAS Number | 881189-73-7 | |

| Molecular Formula | C₉H₆BrFO | |

| Molecular Weight | 229.05 g/mol | |

| Appearance | Solid | |

| Melting Point | 135-137 °C | |

| SMILES | Fc1ccc(Br)c2C(=O)CCc12 | |

| InChI Key | AIVSTGKLEISXKC-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid precursor.[3][4] This classical yet powerful reaction allows for the efficient construction of the bicyclic indanone core. The causality behind this synthetic choice lies in the high efficiency and regioselectivity of the intramolecular cyclization, driven by the formation of a stable five-membered ring.

Proposed Synthetic Pathway

The logical precursor for the target molecule is 3-(3-bromo-6-fluorophenyl)propanoic acid. The synthesis proceeds via two key steps: the activation of the carboxylic acid and the subsequent intramolecular electrophilic aromatic substitution.

References

Spectroscopic Data of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Guide

Introduction

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, with the CAS Number 881189-73-7, is a halogenated indanone derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical scaffold. The presence of bromine and fluorine atoms, along with the ketone functionality, provides multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. A recent patent application highlights its use as a starting material in the synthesis of Belzutifan, a hypoxia-inducible factor 2α (HIF-2α) inhibitor.[1]

An accurate understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed interpretation of its predicted spectroscopic data.

Compound Identity:

| Parameter | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 881189-73-7 | [1] |

| Molecular Formula | C₉H₆BrFO | [1] |

| Molecular Weight | 229.05 g/mol | |

| Melting Point | 135-137 °C |

Molecular Structure and Atom Numbering

For clarity in the spectral analysis, the following numbering scheme is used for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard 90° pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | d | 1H | J(H,F) ≈ 8.0 | H-5 |

| ~7.30 | d | 1H | J(H,H) ≈ 8.0 | H-6 |

| ~3.15 | t | 2H | J(H,H) ≈ 6.0 | H-3 |

| ~2.75 | t | 2H | J(H,H) ≈ 6.0 | H-2 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.0 ppm): The two aromatic protons, H-5 and H-6, are expected to appear as doublets. H-5 will likely be downfield due to the deshielding effect of the neighboring fluorine atom and will exhibit coupling to the fluorine (a doublet with a typical ortho H-F coupling constant). H-6 will appear as a doublet due to coupling with H-5.

-

Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the five-membered ring form an A₂B₂ system. The protons at C-3 (H-3) are adjacent to the aromatic ring and are expected to be slightly downfield compared to the protons at C-2 (H-2). Both signals are predicted to be triplets due to coupling with their respective vicinal methylene protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C-1 (C=O) |

| ~160.0 (d, ¹J(C,F) ≈ 250 Hz) | C-4 |

| ~145.0 | C-7a |

| ~138.0 | C-5a |

| ~128.0 (d, ²J(C,F) ≈ 15 Hz) | C-5 |

| ~125.0 (d, ³J(C,F) ≈ 5 Hz) | C-6 |

| ~118.0 | C-7 |

| ~36.0 | C-3 |

| ~25.0 | C-2 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ketone carbonyl carbon (C-1) is expected to have the most downfield chemical shift, typically around 195 ppm.

-

Aromatic Carbons:

-

The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹J(C,F)) and will be significantly downfield.

-

The other aromatic carbons will appear in the range of 118-145 ppm. The carbon bearing the bromine atom (C-7) will be upfield relative to the other substituted aromatic carbons. Carbons C-5 and C-6 will exhibit smaller carbon-fluorine couplings.

-

-

Aliphatic Carbons: The two methylene carbons (C-2 and C-3) will have upfield chemical shifts, with C-3 being slightly more downfield due to its proximity to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

A standard protocol for acquiring an IR spectrum of a solid sample would be:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Background Correction: A background spectrum is recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~1100-1000 | Medium | C-Br stretch |

| ~850-800 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation of the IR Spectrum:

-

The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretch of the ketone at approximately 1710 cm⁻¹.

-

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene groups will be just below 3000 cm⁻¹.

-

The aromatic C=C stretching vibrations will show characteristic absorptions in the 1600-1470 cm⁻¹ region.

-

The presence of the halogen atoms will be indicated by the C-F stretch (around 1250 cm⁻¹) and the C-Br stretch (in the 1100-1000 cm⁻¹ region).

-

The substitution pattern on the aromatic ring will give rise to specific out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

A typical protocol for obtaining an electron ionization (EI) mass spectrum would be:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range, for example, from 50 to 500 amu.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 228/230 | High | [M]⁺ (Molecular ion) |

| 200/202 | Moderate | [M - CO]⁺ |

| 121 | Moderate | [M - Br - CO]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed as a pair of peaks at m/z 228 and 230 with approximately equal intensity. This characteristic isotopic pattern is due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways:

-

A common fragmentation for ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 200/202.

-

Subsequent loss of the bromine radical from this fragment would lead to an ion at m/z 121.

-

Further fragmentation of the aromatic ring could also be observed.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive spectroscopic profile of the molecule. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the identification, characterization, and quality control of this important chemical intermediate. It is important to note that while these predictions are based on well-established principles, experimental verification is ultimately recommended for confirmation.

References

Mass spectrometry of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the Mass Spectrometry of 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (MW: 229.05 g/mol [1]), a halogenated indanone derivative of interest in synthetic and pharmaceutical chemistry. We delve into the principles of its ionization and fragmentation, focusing primarily on Electron Ionization (EI) as the most probable and structurally informative analytical technique. A detailed, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is presented, alongside a predictive fragmentation pathway grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the identification and characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a substituted cyclic ketone.[1][2] Its structural complexity, incorporating an aromatic ring, a ketone functional group, and two different halogen atoms (bromine and fluorine), necessitates a precise and reliable method for its characterization. Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC), stands as a cornerstone technology for the unambiguous identification of such small organic molecules.[3]

This guide moves beyond a mere listing of procedural steps. It aims to provide the causality behind experimental choices, empowering the analyst to not only replicate the described method but also to adapt it to similar analytical challenges. We will explore why a "hard" ionization technique like EI is particularly well-suited for this molecule and how to interpret the resultant fragmentation pattern to piece together its structural identity.

Foundational Concepts: Ionization & Fragmentation

The choice of ionization technique is paramount and is dictated by the analyte's chemical nature. For a relatively volatile and thermally stable molecule like this compound, Electron Ionization (EI) is the method of choice.

-

Electron Ionization (EI): EI is a high-energy process where the analyte molecule is bombarded with electrons (typically at 70 eV), causing the ejection of one of its own electrons.[4] This creates a molecular radical cation (M•+), an odd-electron ion that is often unstable.[5] The excess energy imparted to this molecular ion induces extensive and reproducible fragmentation, generating a unique "fingerprint" mass spectrum that is highly valuable for structural elucidation.[6] The stability of the molecular ion for cyclic compounds is generally good, often allowing for its detection.[5]

-

Electrospray Ionization (ESI): While less common for non-polar, volatile compounds, ESI is a "soft" ionization technique that generates ions from a solution.[6][7] It typically produces even-electron ions, such as the protonated molecule [M+H]+, with minimal fragmentation.[3][6] While this is advantageous for determining the molecular weight, it provides limited structural information without tandem mass spectrometry (MS/MS).[7] For this compound, ESI could be employed, likely in positive ion mode, to confirm the molecular weight by observing the [M+H]+ adduct.[8]

The Mass Spectrum: A Predictive Analysis

The EI mass spectrum of this compound is predicted to be rich with structurally significant fragments. The molecular weight of the compound is 229.05 g/mol , with the empirical formula C₉H₆BrFO.[1]

The Molecular Ion (M•+)

A key feature will be the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a doublet of nearly equal intensity.[4][9][10]

-

m/z 228: Corresponding to [C₉H₆⁷⁹BrFO]•+

-

m/z 230: Corresponding to [C₉H₆⁸¹BrFO]•+

The presence of this characteristic M/M+2 pattern is a definitive indicator of a monobrominated compound.

Primary Fragmentation Pathways

The fragmentation of the molecular ion will be driven by the presence of the ketone and the stability of the resulting fragments. The principal fragmentation processes for cyclic ketones involve α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the loss of small, stable neutral molecules like carbon monoxide (CO).[11][12]

A proposed fragmentation pathway is detailed below:

Caption: Predicted EI Fragmentation of this compound.

Mechanistic Explanation:

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for ketones is the expulsion of a neutral CO molecule (28 Da).[11] This would lead to a significant fragment ion doublet at m/z 200/202 . This is often a favorable pathway for cyclic ketones.

-

Loss of Ethylene (C₂H₄): Retro-Diels-Alder (RDA) type reactions can occur in cyclic systems. The five-membered aliphatic ring could lose ethylene (28 Da), also resulting in a fragment at m/z 200/202 . High-resolution mass spectrometry would be required to distinguish this from the [M-CO]•+ ion.

-

Loss of Bromine Radical (Br•): Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da). This would produce a prominent fragment ion at m/z 149 . This fragment would not exhibit the isotopic bromine pattern.

-

Secondary Fragmentation: The [M-CO]•+ fragment (m/z 200/202) can undergo further fragmentation, such as the loss of a hydrogen radical to yield an ion at m/z 199/201 , or the loss of a bromine radical to produce an ion at m/z 121 .

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity | Notes |

| 228 / 230 | [C₉H₆BrFO]•+ | Molecular Ion (M•+). Characteristic 1:1 isotopic doublet confirms one Br atom. |

| 200 / 202 | [C₈H₆BrF]•+ or [C₇H₂BrFO]•+ | Loss of CO or C₂H₄. Expected to be a significant peak. |

| 199 / 201 | [C₈H₅BrF]+ | Loss of H• from the [M-CO]•+ fragment. |

| 149 | [C₉H₆FO]+ | Loss of Br• from the molecular ion. |

| 121 | [C₈H₆F]+ | Loss of Br• from the [M-CO]•+ fragment. |

Experimental Protocol: GC-MS Analysis

A self-validating system for the analysis of this compound requires careful attention to sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General experimental workflow for GC-MS analysis.

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are suitable choices.

-

Concentration: Prepare a stock solution and dilute to a final concentration of approximately 10-50 µg/mL. High concentrations can lead to source contamination and spectral distortion.

-

Filtration: If the sample contains particulates, filter through a 0.22 µm syringe filter prior to injection.

GC-MS Instrumentation & Parameters

-

System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection:

-

Volume: 1 µL

-

Mode: Splitless or Split (e.g., 20:1), depending on sample concentration.

-

Inlet Temperature: 250 °C

-

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation from any impurities and solvent front.)

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 300

-

Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the detector).

-

Data Analysis & Interpretation

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the analyte.

-

Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the analyte peak.

-

Spectral Interpretation:

-

Confirm the presence of the M/M+2 doublet at m/z 228/230.

-

Identify key fragment ions as predicted in Table 1.

-

Compare the obtained spectrum to library spectra if available, though for novel or specialized compounds, de novo interpretation is essential.

-

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using GC-MS with Electron Ionization. The resulting mass spectrum provides a wealth of structural information, headlined by a characteristic M/M+2 molecular ion doublet at m/z 228/230, which confirms the presence of a single bromine atom. The fragmentation is predicted to be dominated by the loss of carbon monoxide and the bromine radical, yielding a reproducible fingerprint for confident identification. The protocols and predictive data outlined in this guide provide a robust framework for researchers, ensuring both scientific integrity and a high degree of confidence in the analytical results.

References

- 1. 7-Bromo-4-fluoro-1-indanone 97 881189-73-7 [sigmaaldrich.com]

- 2. This compound | 881189-73-7 [chemicalbook.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. PubChemLite - this compound (C9H6BrFO) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. savemyexams.com [savemyexams.com]

- 11. connectsci.au [connectsci.au]

- 12. chem.libretexts.org [chem.libretexts.org]

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of the Indanone Core

The indanone scaffold, a fused bicyclic system comprising a benzene and a cyclopentanone ring, represents a "privileged structure" in medicinal chemistry. Its rigid framework and versatile chemical handles have made it a cornerstone in the design of a multitude of biologically active molecules.[1][2][3] The strategic introduction of halogen substituents, such as bromine and fluorine, onto this core dramatically enhances its utility as a synthetic building block. This guide focuses on 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one , a key intermediate for researchers, scientists, and drug development professionals. The presence of the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, while the fluorine atom at the 4-position can modulate the electronic properties and metabolic stability of derivative compounds. This unique combination of functionalities makes it an invaluable tool for the construction of complex molecular architectures in the pursuit of novel therapeutics.[1][4]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical building block.

Table 1: Physicochemical Properties of this compound [5]

| Property | Value |

| CAS Number | 881189-73-7 |

| Molecular Formula | C₉H₆BrFO |

| Molecular Weight | 229.05 g/mol |

| Appearance | Solid |

| Melting Point | 135-137 °C |

| InChI Key | AIVSTGKLEISXKC-UHFFFAOYSA-N |

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[5]

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(3-Bromo-6-fluorophenyl)propanoic acid (Precursor)

This precursor can be synthesized from commercially available starting materials through standard organic transformations, such as a Heck or Suzuki coupling to introduce the propanoic acid side chain to a suitably substituted benzene ring, followed by reduction of the double bond.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Acyl Chloride Formation: To a solution of 3-(3-bromo-6-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. The reaction mixture is then gently refluxed for 2-3 hours until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

-

Friedel-Crafts Acylation: The crude 3-(3-bromo-6-fluorophenyl)propanoyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A Lewis acid, such as aluminum chloride (AlCl₃, 1.1 eq), is added portion-wise, keeping the temperature below 5 °C. After the addition is complete, the reaction is stirred at room temperature for 12-16 hours.

-

Work-up and Purification: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic region (δ 7.0-8.0 ppm): Two doublets or doublet of doublets corresponding to the two aromatic protons. - Aliphatic region (δ 2.5-3.5 ppm): Two triplets or multiplets corresponding to the two methylene groups (-CH₂CH₂-) in the five-membered ring. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-200 ppm. - Aromatic carbons showing C-F and C-Br coupling. - Two aliphatic carbon signals. |

| IR (Infrared) | - Strong absorption band for the carbonyl (C=O) stretch around 1700-1720 cm⁻¹. - C-F stretching vibration around 1200-1300 cm⁻¹. - Aromatic C-H and C=C stretching bands. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |

The Versatility of this compound in Synthesis

The true value of this building block lies in the reactivity of its bromine substituent, which serves as a versatile handle for the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

General Protocol:

-

To a reaction vessel charged with this compound (1.0 eq), add the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse range of aniline derivatives.[6] This reaction is instrumental in the synthesis of many pharmaceuticals.

General Protocol:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.01-0.05 eq of Pd and a corresponding ratio of ligand), and a strong base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.5-2.5 eq).

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

-

The reaction is heated to 80-120 °C and stirred for 12-24 hours.

-

After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is crucial for the synthesis of conjugated enynes and arylalkynes.

General Protocol:

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 eq) and a copper(I) co-catalyst (e.g., CuI) (0.02-0.1 eq).

-

A base, typically an amine such as triethylamine or diisopropylamine, is used as the solvent or co-solvent.

-

The reaction is typically carried out under an inert atmosphere and stirred at temperatures ranging from room temperature to 80 °C for 2-12 hours.

-

Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product purified by chromatography.

Conclusion: A Versatile Scaffold for Innovation

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and materials science. Its strategic placement of bromine and fluorine atoms on the rigid indanone core allows for a wide range of synthetic manipulations, particularly through robust and reliable cross-coupling reactions. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and detailed protocols for its key applications, empowering researchers to leverage this valuable intermediate in the design and synthesis of novel and complex molecules.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 881189-73-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. 1337124-48-7|7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

The Indanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its rigid framework, amenable to diverse chemical modifications, allows for the precise spatial orientation of pharmacophoric features, leading to high-affinity interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the indanone core, delving into its pivotal role in the design and discovery of novel therapeutic agents. We will explore its significance in neurodegenerative disorders, oncology, and infectious diseases, elucidating the underlying mechanisms of action, structure-activity relationships, and key synthetic strategies. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the continued exploration of this promising scaffold.

The Indanone Motif: A Foundation for Therapeutic Innovation

The indanone core consists of a benzene ring fused to a five-membered ring containing a ketone group. This deceptively simple structure possesses a unique combination of rigidity and electronic properties that make it an ideal starting point for drug design. The planar nature of the aromatic ring and the adjacent carbonyl group provide a platform for introducing substituents that can engage in specific interactions with biological macromolecules.[1][2][3]

The success of the indanone scaffold is exemplified by the U.S. Food and Drug Administration (FDA) approved drug Donepezil , a potent acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[4][5][6][7] The indanone moiety in Donepezil serves as a crucial structural element, anchoring the molecule within the active site of the AChE enzyme.[4] The widespread clinical use of Donepezil has spurred significant interest in the indanone scaffold, leading to the exploration of its potential in a wide range of therapeutic areas.[4][6]

Therapeutic Applications of the Indanone Scaffold

Neurodegenerative Disorders: A Beacon of Hope

The indanone scaffold has shown immense promise in the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5][8] Its derivatives have been extensively investigated as inhibitors of key enzymes implicated in the pathophysiology of these conditions.[4]

2.1.1. Mechanism of Action in Alzheimer's Disease

A primary strategy in Alzheimer's therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Indanone derivatives, inspired by Donepezil, have been designed as potent AChE inhibitors.[9][10][11]

Furthermore, many indanone-based compounds exhibit a multi-target approach, also inhibiting butyrylcholinesterase (BChE) and monoamine oxidases (MAO-A and MAO-B).[1][4] Inhibition of MAO enzymes can increase the levels of neuroprotective monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[4] Some derivatives also possess the ability to chelate metal ions and inhibit the aggregation of β-amyloid plaques, another hallmark of Alzheimer's disease.[9][12][13][14]

Caption: Multi-target approach of indanone derivatives in Alzheimer's disease.

2.1.2. Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key insights for designing potent indanone-based neuroprotective agents:

-

Linker Length: The length of the linker connecting the indanone core to other functionalities, such as a piperidine group in Donepezil analogs, is critical for optimal AChE inhibition.[9]

-

Arylidiene Substitution: Arylidene indanones, synthesized from 1-indanone and benzaldehydes, are a significant class of derivatives.[1][2] Substitutions on the arylidene ring can modulate activity. For instance, electron-donating groups can enhance inhibitory potency against cholinesterases.[1]

-

Hybrid Molecules: Hybrid molecules combining the indanone scaffold with other pharmacophores, such as carbamates (inspired by rivastigmine), have shown promising dual inhibitory activity against AChE and BChE.[11][15]

| Compound Class | Target(s) | Key SAR Findings | Reference(s) |

| Piperidine-linked indanones | AChE | A two-carbon spacer between the indanone and piperidine is optimal for potent inhibition. | [9] |

| Arylidene indanones | AChE, MAO-A/B | Substitution on the arylidene ring significantly influences activity. Lipophilicity plays a key role. | [1] |

| Indanone-carbamate hybrids | AChE, BChE | Hybridization can lead to potent dual inhibitors. | [11][15] |

Oncology: A Scaffold for Anticancer Agents

The indanone scaffold has also emerged as a valuable framework for the development of novel anticancer agents.[16][17] Its derivatives have demonstrated antiproliferative activity against a variety of cancer cell lines, including breast, colon, leukemia, and lung cancer.[18]

2.2.1. Mechanisms of Anticancer Activity

Indanone-based compounds exert their anticancer effects through multiple mechanisms:

-

Tubulin Polymerization Inhibition: Similar to well-known anticancer agents like chalcones, arylidene indanones can act as tubulin depolymerizing agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][19][20]

-

COX-2 Inhibition: Certain indanone derivatives, particularly those containing spiroisoxazoline moieties, have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation.[21][22]

-

Induction of Apoptosis: Many indanone derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[22][23] For example, an indanone-based thiazolyl hydrazone derivative was found to induce G2/M phase arrest and apoptosis in p53 mutant colorectal cancer cells.[23]

Caption: Key mechanisms of anticancer action for indanone derivatives.

Other Therapeutic Avenues

The versatility of the indanone scaffold extends beyond neurodegenerative diseases and cancer. Research has highlighted its potential as:

-

Antimicrobial and Antiviral Agents: Indanone derivatives have shown activity against various bacteria and viruses.[6][7][24][25]

-

Anti-inflammatory Agents: The anti-inflammatory properties of indanones have been documented, with some derivatives showing potential for treating inflammatory conditions.[18][26][27]

-

Antimalarial Agents: The arylidene indanone scaffold has been explored for the development of new antimalarial drugs.[1][19]

Synthesis of Indanone Derivatives: Key Methodologies

The synthesis of indanone derivatives often involves well-established organic reactions, allowing for the generation of diverse chemical libraries for biological screening.

Claisen-Schmidt (Aldol) Condensation for Arylidene Indanones

A common and straightforward method for synthesizing arylidene indanones is the Claisen-Schmidt or aldol condensation reaction between 1-indanone and a substituted benzaldehyde.[1][2][19]

Experimental Protocol: General Procedure for the Synthesis of Arylidene Indanones

-

Reactant Preparation: Dissolve equimolar amounts of 1-indanone and the desired substituted benzaldehyde in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into cold water or an acidic solution (e.g., dilute HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure arylidene indanone derivative.

Friedel-Crafts Acylation and Alkylation

Intramolecular Friedel-Crafts reactions are fundamental to the synthesis of the indanone core itself from precursors like 3-arylpropionic acids.[18][28]

Experimental Protocol: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: Convert 3-phenylpropionic acid to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Cyclization: Add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to a solution of the acid chloride in an inert solvent (e.g., dichloromethane or carbon disulfide) under anhydrous conditions.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating to promote intramolecular acylation and ring closure.

-

Quenching and Work-up: Carefully quench the reaction by pouring the mixture onto ice and hydrochloric acid. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the resulting crude 1-indanone by distillation or chromatography.

Caption: Common synthetic routes to indanone derivatives.

Future Perspectives and Conclusion

The indanone scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting complex diseases like Alzheimer's, coupled with its synthetic tractability, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

-

Multi-target Drug Design: The development of single molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases. The indanone scaffold is an excellent platform for creating such multi-functional ligands.[12][13][29]

-

Hybridization with Other Pharmacophores: Combining the indanone core with other known bioactive moieties can lead to novel compounds with enhanced efficacy and improved pharmacokinetic profiles.[15][16]

-

Exploration of New Therapeutic Areas: The full therapeutic potential of the indanone scaffold is yet to be unlocked. Further investigation into its activity against a broader range of diseases is warranted.

References

- 1. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 16. Indanone derivatives: Emerging frontiers in cancer therapy | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Indanone Scaffold: A Guide to the Discovery of Novel Bioactive Molecules

An In-Depth Technical Guide for Researchers

Abstract

The indanone scaffold has unequivocally established itself as a "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic framework is present in a variety of natural products and serves as a versatile template for the synthesis of countless derivatives.[2][3][4][5] This unique structural motif has given rise to compounds exhibiting a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][6][7] The clinical success of the indanone-derived drug Donepezil, a cornerstone in the management of Alzheimer's disease, stands as a testament to the scaffold's therapeutic potential and has catalyzed extensive research into its applications.[1][2][8] This guide provides an in-depth exploration of the strategic design, synthesis, and biological evaluation of indanone derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key bioassays, and synthesize structure-activity relationship (SAR) data to empower researchers in their quest to unlock the next generation of indanone-based therapeutics.

The Indanone Core: Synthetic Strategies and Library Development

The journey to discovering a novel bioactive molecule begins with the strategic synthesis of a diverse chemical library. For indanone derivatives, the objective is to systematically explore the chemical space around the core scaffold by introducing a variety of functional groups at key positions. This allows for the fine-tuning of physicochemical properties and biological activity.

Core Synthetic Approach: Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing 2-benzylidene-1-indanone derivatives is the base-catalyzed Claisen-Schmidt (or aldol) condensation.[3][9] This reaction involves the coupling of a 1-indanone (which can be substituted on its aromatic ring) with a substituted benzaldehyde.

Causality of the Method: The choice of this reaction is strategic due to its reliability, operational simplicity, and the vast commercial availability of diverse benzaldehyde building blocks. This allows for the rapid generation of a large library of analogues, which is critical for establishing robust structure-activity relationships (SAR). The α,β-unsaturated ketone system formed in the product is a key pharmacophore, acting as a Michael acceptor and contributing to the planarity and electronic properties of the molecule.[3]

Experimental Workflow: Library Synthesis

The following diagram outlines the general workflow for creating a library of indanone derivatives, a crucial first step in any screening campaign.

Caption: General workflow for the synthesis and screening of an indanone derivative library.

Screening for Bioactivity: A Multi-Target Approach

Indanone derivatives have demonstrated efficacy across multiple therapeutic areas. A comprehensive screening cascade is essential to identify and characterize their specific biological activities. Below, we explore key areas, providing validated protocols and mechanistic insights.

Anticancer Activity

Indanone derivatives have emerged as promising anticancer agents, often acting through multiple mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[6][10][11] Certain derivatives, particularly indanone-based thiazolyl hydrazones, have shown potent cytotoxicity against various cancer cell lines, sometimes exceeding the efficacy of established chemotherapeutics.[11][12]

Key Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Similar to chalcones, some indanones bind to the colchicine site of tubulin, preventing microtubule formation, which leads to mitotic arrest and apoptosis.[6][11]

-

Induction of Apoptosis: Many derivatives trigger programmed cell death by increasing levels of reactive oxygen species (ROS) and modulating the expression of key regulatory proteins like NF-κB and Bcl-2.[12]

-

Cell Cycle Arrest: A common outcome of indanone treatment is the arrest of cancer cells in the G2/M phase of the cell cycle.[11][12]

Quantitative Data: Cytotoxicity of Indanone Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| ITH-6 | HT-29 (Colon) | Tubulin Inhibition, Apoptosis | 0.41 ± 0.19 | [11][12] |

| ITH-6 | COLO 205 (Colon) | Tubulin Inhibition, Apoptosis | 0.52 ± 0.11 | [11] |

| Compound 10 | MCF-7 (Breast) | Not Specified | 2.2 | [13] |

| Compound 9f | MCF-7 (Breast) | COX-2 Inhibition, Apoptosis | 0.03 ± 0.01 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a foundational, high-throughput method for assessing a compound's cytotoxic effect on cancer cells.[15][16] It measures the metabolic activity of living cells, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the indanone derivatives in the appropriate cell culture medium. Replace the existing medium with 200 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Simplified apoptotic pathway induced by bioactive indanone derivatives.[12]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indanone derivatives have shown significant potential as anti-inflammatory agents by modulating critical signaling pathways and inhibiting the production of pro-inflammatory mediators.[18][19]

Key Mechanisms of Action:

-

Cytokine Inhibition: Derivatives effectively suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in stimulated immune cells.[20][21][22]

-

Enzyme Inhibition: Certain indanones are potent inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[18][23]

-

Signaling Pathway Modulation: The anti-inflammatory effects are often mediated through the inhibition of the TLR4/JNK/NF-κB signaling pathway.[18]

Quantitative Data: Anti-inflammatory Activity of Indanone Derivatives

| Compound ID | Cell Line | Assay | Activity | Reference |

| Compound 11k | RAW 264.7 | NO Production | Potent Inhibition | [18] |

| Compound 4d | MPMs | TNF-α Inhibition | 83.73% at 10 µM | [20] |

| Compound 8f | MPMs | IL-6 Inhibition | Improved potency vs 4d | [20][21] |

| Compound C5 | BV2 cells | NO, TNF-α, IL-1β | Significant Reduction | [22] |

Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

This assay is a gold standard for evaluating the in vitro anti-inflammatory potential of test compounds.[24]

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics. Seed cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the indanone derivatives for 1-2 hours before stimulation.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).[20][21]

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

-

Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-